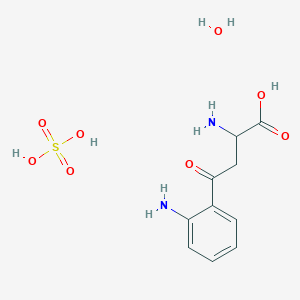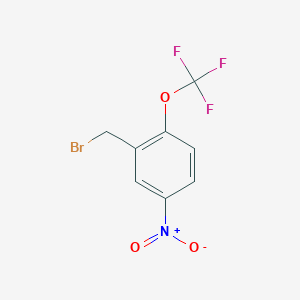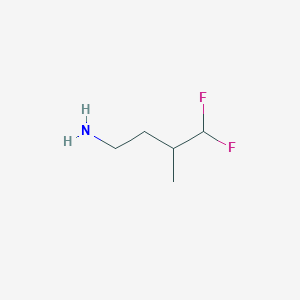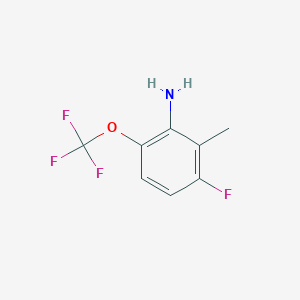
3-Fluoro-2-methyl-6-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-methyl-6-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7F4NO It is a fluorinated aniline derivative, characterized by the presence of both fluorine and trifluoromethoxy groups on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Fluoro-2-methyl-6-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学研究应用
3-Fluoro-2-methyl-6-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Fluoro-2-methyl-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group at a different position on the aromatic ring.
2-Fluoro-3-(trifluoromethyl)aniline: Another fluorinated aniline derivative with a trifluoromethyl group.
Uniqueness
3-Fluoro-2-methyl-6-(trifluoromethoxy)aniline is unique due to the specific positioning of the fluorine and trifluoromethoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can result in distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C8H7F4NO |
|---|---|
分子量 |
209.14 g/mol |
IUPAC 名称 |
3-fluoro-2-methyl-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-4-5(9)2-3-6(7(4)13)14-8(10,11)12/h2-3H,13H2,1H3 |
InChI 键 |
BPJICJBLMYXGIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1N)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
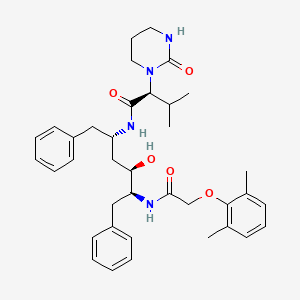
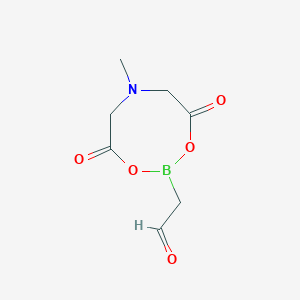
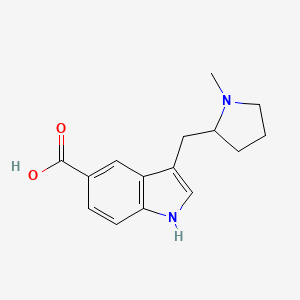
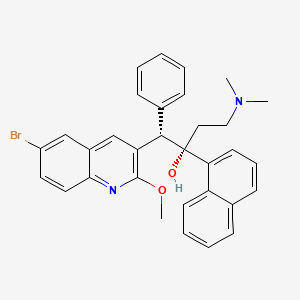

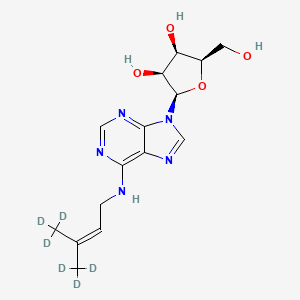
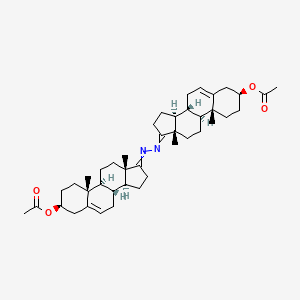
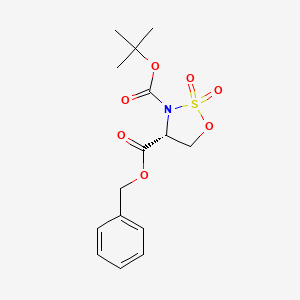
![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)
